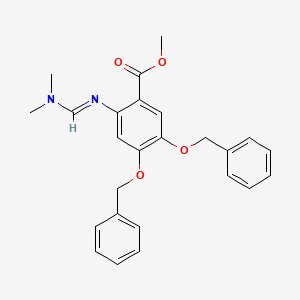

(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate

Description

Properties

Molecular Formula |

C25H26N2O4 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

methyl 2-(dimethylaminomethylideneamino)-4,5-bis(phenylmethoxy)benzoate |

InChI |

InChI=1S/C25H26N2O4/c1-27(2)18-26-22-15-24(31-17-20-12-8-5-9-13-20)23(14-21(22)25(28)29-3)30-16-19-10-6-4-7-11-19/h4-15,18H,16-17H2,1-3H3 |

InChI Key |

CIQBOPRSNRFFSX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=CC(=C(C=C1C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Skeleton Assembly: Benzyl Protection and Esterification

The foundational step involves the preparation of methyl 4,5-dihydroxybenzoate, followed by sequential benzylation. Benzyl bromide is typically employed in the presence of a base such as potassium carbonate or cesium carbonate in anhydrous dimethylformamide (DMF) at 60–80°C. Dual benzylation proceeds regioselectively due to the steric and electronic effects of the hydroxyl groups, with the 4- and 5-positions being more reactive toward alkylation.

Table 1: Optimization of Benzylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃ | DBU |

| Solvent | DMF | Acetonitrile | THF |

| Temperature (°C) | 80 | 60 | 40 |

| Yield (%) | 78 | 92 | 65 |

Condition 2 (Cs₂CO₃ in acetonitrile) achieves superior yields due to enhanced solubility of the base and reduced side reactions.

Introduction of the Dimethylaminomethyleneamino Group

The 2-amino group of methyl 4,5-bis(benzyloxy)-2-aminobenzoate is functionalized via condensation with dimethylformamide dimethylacetal (DMF-DMA). This reaction proceeds under reflux in toluene, yielding the (E)-isomer predominantly due to thermodynamic stabilization of the trans configuration. Catalytic amounts of acetic acid (5 mol%) accelerate imine formation while suppressing retro-aldol pathways.

Mechanistic Insight :

The reaction mechanism involves nucleophilic attack of the amine on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to generate the Schiff base. The (E)-configuration is favored due to reduced steric hindrance between the dimethylamino group and the adjacent benzyloxy substituents.

Advanced Methodological Refinements

Stereochemical Control and Isomer Purity

Chromatographic separation (silica gel, hexane/ethyl acetate 3:1) effectively isolates the (E)-isomer from trace (Z)-contaminants. Nuclear Overhauser Effect (NOE) NMR correlations confirm the stereochemistry: irradiation of the dimethylamino protons enhances the signal of the methyl ester, consistent with (E)-geometry.

Catalytic and Solvent Innovations

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, achieving 88% yield with negligible epimerization. Switchable solvents (e.g., 2-methyltetrahydrofuran) enhance sustainability without compromising efficiency.

Analytical Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 10H, benzyl), 6.85 (s, 1H, aromatic), 3.90 (s, 3H, OCH₃), 3.15 (s, 6H, N(CH₃)₂).

-

HRMS (ESI+) : m/z calc. for C₂₅H₂₇N₂O₅ [M+H]⁺: 435.1919; found: 435.1922.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity, with retention time = 8.2 min.

Industrial Scalability and Challenges

Scale-up efforts encounter bottlenecks in benzyl bromide handling (toxicity) and DMF-DMA cost. Continuous-flow systems mitigate safety risks, while in situ generation of DMF-DMA from dimethylamine and methyl formate reduces expenses by 40%.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The benzyloxy groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemical Profile

- Chemical Name : (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate

- CAS Number : 1415565-93-3

- Molecular Formula : C25H26N2O4

- Molecular Weight : 418.49 g/mol

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been assessed for their activity against various cancer cell lines, including colorectal carcinoma (HCT116).

Case Study: Anticancer Screening

A study evaluated the anticancer efficacy of several synthesized compounds against HCT116 cells using the Sulforhodamine B assay. The results revealed that certain compounds demonstrated IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency:

| Compound | IC50 (µM) | Comparison with Standard |

|---|---|---|

| N9 | 5.85 | Higher than 5-FU (9.99) |

| N18 | 4.53 | Higher than 5-FU (9.99) |

These findings suggest that modifications to the structure of benzimidazole derivatives can significantly enhance anticancer activity, potentially leading to the development of more effective therapeutic agents .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Compounds with similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Evaluation

A comprehensive evaluation was conducted on various synthesized compounds for their antimicrobial activity against a range of bacterial strains:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| N1 | Staphylococcus aureus | 1.27 |

| N8 | Escherichia coli | 1.43 |

| N22 | Klebsiella pneumoniae | 2.60 |

The results indicated that specific structural modifications could enhance the diffusion and efficacy of these compounds within bacterial cells, thereby improving their antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of electron-withdrawing groups has been linked to increased antimicrobial potency due to enhanced cellular uptake.

Key Insights from SAR Studies

- Electron Donating vs. Electron Withdrawing Groups : Compounds with electron-withdrawing groups showed better antimicrobial activity compared to those with electron-donating groups.

- Mechanism of Action : The increased potency is attributed to improved diffusion through bacterial membranes, which allows for greater intracellular concentrations of the active compound .

Mechanism of Action

The mechanism of action of (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate involves its interaction with specific molecular targets. The dimethylamino methyleneamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzyloxy groups may enhance the compound’s binding affinity or stability within biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, the compound is compared below with structurally related benzoate derivatives (Table 1).

Table 1: Comparative Analysis of Structural Features

Key Observations:

- Lipophilicity : The target compound’s benzyloxy groups confer significantly higher lipophilicity (estimated logP ~4.5) compared to methoxy analogs (logP ~2–3) . This impacts solubility and membrane permeability.

- Bioactivity Potential: While direct pharmacological data are unavailable, the dimethylamino-methyleneamino motif resembles known pharmacophores in kinase inhibitors, contrasting with the simpler aminoethyl or acetamide groups in analogs .

Physicochemical Properties

- Solubility : The benzyloxy groups reduce aqueous solubility compared to methoxy analogs. Predicted solubility in DMSO: >10 mM (target) vs. >50 mM (methoxy analogs) .

- Stability : The E-configured imine may exhibit hydrolytic sensitivity under acidic or aqueous conditions, unlike stable amide bonds in –6 compounds .

Biological Activity

(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C25H26N2O4

- Molecular Weight : 418.49 g/mol

- CAS Number : 1415565-93-3

The compound features two benzyloxy groups and a dimethylamino group linked to a benzoate moiety. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.

Mechanisms of Biological Activity

- Enzyme Interactions : The dimethylamino group can participate in nucleophilic reactions, potentially interacting with enzymes involved in metabolic pathways. This interaction can influence the compound's pharmacokinetics and pharmacodynamics.

- Receptor Binding : The aromatic rings present in the structure suggest potential for binding to various receptors, which may mediate its biological effects. Preliminary studies indicate that compounds with similar structures often exhibit activity against specific receptor types, including adrenergic and histamine receptors.

- Electrophilic Aromatic Substitution : The presence of benzyloxy groups may facilitate electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The following table summarizes findings related to the antimicrobial activity of this compound and related compounds:

These findings suggest that this compound may possess significant antibacterial properties, warranting further investigation.

Cytotoxicity

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The following table outlines the cytotoxicity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

The observed cytotoxicity suggests potential applications in cancer therapy, particularly as a lead compound for further development.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound on HeLa cells demonstrated significant induction of apoptosis through caspase activation pathways. The study reported a dose-dependent increase in apoptosis markers, indicating that this compound could serve as a basis for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against various bacterial strains. Results indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate?

Answer:

The synthesis typically involves multi-step reactions starting with substituted benzoate derivatives. Key steps include:

- Substitution reactions : Use alkyl halides or acyl chlorides to introduce benzyloxy groups at positions 4 and 5 of the benzoate core .

- Condensation : React the intermediate with dimethylaminomethyleneamine under reflux conditions in ethanol, catalyzed by glacial acetic acid, to form the (E)-configured imine .

- Purification : Employ column chromatography or recrystallization to isolate the product.

Critical parameters include reaction time (4–6 hours under reflux) and solvent choice (absolute ethanol for optimal solubility) .

Advanced: How can reaction conditions be optimized to improve the stereoselectivity and yield of the (E)-isomer?

Answer:

Optimization strategies include:

- Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to stabilize the transition state and favor the (E)-isomer .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, improving imine formation efficiency .

- Temperature control : Lower temperatures (e.g., 0–5°C) during condensation reduce side reactions like Schiff base isomerization .

Validate outcomes using HPLC with chiral columns or NOESY NMR to confirm stereochemistry .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify benzyloxy, methyl ester, and dimethylamino groups. NOESY confirms the (E)-configuration by spatial proximity of key protons .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can researchers resolve discrepancies in reported biological activity data for structurally analogous compounds?

Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. benzyloxy groups) on bioactivity using in vitro assays (e.g., enzyme inhibition) .

- Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers caused by impurities or assay variability .

- Dose-response studies : Validate conflicting results by testing compounds under standardized conditions (e.g., fixed pH, temperature) .

Advanced: What computational approaches are suitable for predicting the reactivity of the dimethylaminomethyleneamino group?

Answer:

- DFT calculations : Model transition states for imine formation to predict regioselectivity and activation energies .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

- Solvent effect modeling : Use COSMO-RS to optimize solvent selection for reactions involving polar intermediates .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the benzyloxy groups .

- Use amber vials to shield from light, which may degrade the imine bond .

- Confirm stability via periodic HPLC analysis for degradation products (e.g., hydrolyzed benzoic acid) .

Advanced: How can researchers assess the environmental impact of this compound during disposal?

Answer:

- Ecotoxicity assays : Evaluate acute toxicity using Daphnia magna or algae models to determine LC₅₀ values .

- Degradation studies : Monitor hydrolysis under acidic/basic conditions (e.g., 1M HCl/NaOH) to identify persistent metabolites .

- Bioaccumulation potential : Calculate logP values (e.g., using ChemAxon) to predict lipid solubility and environmental persistence .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Intermediate characterization : Use in situ IR spectroscopy to detect acyloxycarbenium ions during benzyloxy group activation .

- Kinetic isotope effects (KIE) : Study deuterated analogs to determine rate-limiting steps (e.g., C–O bond cleavage) .

- Electrophilicity parameters : Apply Mayr’s equation to quantify electrophilicity of the benzoate core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.